3-Chloroisoquinolin-6-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO. It features a chlorine atom at the 3-position and a hydroxyl group at the 6-position of the isoquinoline ring. This compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
3-Chloroisoquinolin-6-ol can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound is classified under heterocyclic compounds, specifically isoquinolines, which are known for their diverse biological activities.
The synthesis of 3-Chloroisoquinolin-6-ol can be achieved through several methods, including:
In industrial settings, large-scale synthesis may employ optimized reaction conditions to enhance yield and purity. The use of controlled environments and metal catalysts is critical for efficient production.
The molecular structure of 3-Chloroisoquinolin-6-ol consists of a fused bicyclic system characteristic of isoquinolines. The chlorine atom at the 3-position and the hydroxyl group at the 6-position significantly influence its chemical reactivity and biological activity.
3-Chloroisoquinolin-6-ol undergoes various chemical reactions:
The specific reaction conditions (temperature, solvent, concentration) must be carefully controlled to optimize yields and selectivity for desired products.
The mechanism of action for 3-Chloroisoquinolin-6-ol involves its interaction with various molecular targets:
Further studies on its solubility and stability under various conditions are essential for understanding its practical applications in research and industry.
3-Chloroisoquinolin-6-ol has several scientific applications:
Isoquinoline represents a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous bioactive compounds and approved therapeutics. As a benzopyridine isomer, this bicyclic heterocycle consists of a benzene ring fused to a pyridine moiety, creating an electron-deficient system amenable to diverse chemical modifications. The intrinsic polarity and hydrogen-bonding capacity of the basic nitrogen atom facilitate biomolecular interactions, while the aromatic system enables π-stacking with biological targets. This versatile architecture has yielded therapeutics spanning analgesics (morphine derivatives), antimicrobials (berberine), and anticancer agents (tylophorine analogues). The historical significance of isoquinoline derivatives traces back to 1803 with the isolation of morphine from opium poppy (Papaver somniferum), establishing a chemical class that continues to inspire modern drug discovery [1].
Halogenation constitutes a strategic molecular modification in medicinal chemistry, particularly within isoquinoline systems. Introducing chlorine atoms at specific positions profoundly alters molecular properties including:
Recent studies demonstrate halogenated isoquinolines' therapeutic relevance. The allosteric DNA gyrase inhibitor LEI-800 features a chloro-substituted isoquinoline core that enables potent activity against fluoroquinolone-resistant Escherichia coli strains. Structural studies revealed the chlorine atom engages critical hydrophobic interactions within a novel allosteric binding pocket in the GyrA subunit, validating halogenation as a key design element [4]. Similarly, HER2 kinase inhibitors incorporating chlorinated isoquinoline moieties demonstrate enhanced selectivity profiles over EGFR, attributed to optimal halogen positioning within the ATP-binding cleft [2].
Table 1: Bioactive Halogenated Isoquinoline Derivatives
Compound | Halogen Position | Therapeutic Activity | Key Mechanism |
---|---|---|---|
LEI-800 | 6-Chloro-isoquinoline | Antibacterial | Allosteric gyrase inhibition |
HER2 Inhibitor 14f | 3-Chloro-isoquinoline | Anticancer | Selective HER2 kinase inhibition |
Mucroniferanine M | 8-Chloro-tetrahydroisoquinoline | Not specified | Isolated from Corydalis mucronifera [1] |
1-(6-Hydroxy-7-methylisoquinolin-1-yl)ethanone | None (comparator) | Antiviral | Anti-TMV activity (28.4% inhibition) [1] |
3-Chloroisoquinolin-6-ol (C₉H₆ClNO, MW 179.60 g/mol) possesses distinct physicochemical properties that define its chemical behavior and biological interactions. The compound features:
Computational analyses reveal key molecular descriptors: log P = 2.7 (moderate lipophilicity), TPSA = 33.1 Ų (indicating good membrane permeability), and H-bond donor/acceptor count of 1/2, respectively [3] [8]. The ortho-disposed chlorine and hydroxyl groups create a pharmacophoric pattern conducive to chelation or directed metal binding, a feature exploited in catalyst design and metalloenzyme inhibition. This configuration also enables participation in radical reactions, as demonstrated in photo-induced carbamoyl radical cascade cyclizations that construct functionalized isoquinoline-1,3-diones – privileged structures in anticancer agent development [5].
Table 2: Physicochemical Properties of 3-Chloroisoquinolin-6-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₆ClNO | - |
Molecular Weight | 179.60 g/mol | Optimal for CNS penetration |
log P (Calculated) | 2.7 | Moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 33.1 Ų | Indicates good cell membrane penetration |
Hydrogen Bond Donors | 1 (phenolic OH) | Biomolecular recognition capability |
Hydrogen Bond Acceptors | 2 (N, OH) | Binding to polar residues |
Rotatable Bonds | 0 | Conformational restriction enhances binding affinity |
The journey of isoquinoline derivatives from plant alkaloids to modern synthetic drugs represents a remarkable evolution in medicinal chemistry:
The strategic introduction of halogens has progressively refined isoquinoline pharmacology. Early natural products like mucroniferanine M (chlorinated isoquinoline from Corydalis mucronifera) demonstrated nature's utilization of halogenation [1]. Modern synthetic approaches enable precise halogen placement, yielding compounds like 3-chloro-6-hydroxyisoquinoline that serve as versatile intermediates for further derivatization. Contemporary drug discovery increasingly exploits this halogenation strategy, particularly in kinase inhibitor development where chloro-substituted isoquinolines confer optimal target selectivity and cellular potency [2]. The evolution continues through late-stage functionalization methodologies that introduce halogens, oxygen, and nitrogen groups into preformed isoquinoline cores, dramatically expanding accessible chemical space from single advanced intermediates [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1